molecular formula C13H18O2 B13902550 4'-iso-Butoxy-2'-methylacetophenone

4'-iso-Butoxy-2'-methylacetophenone

Cat. No.: B13902550
M. Wt: 206.28 g/mol
InChI Key: BCQNGAKCVODOER-UHFFFAOYSA-N
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Description

4’-iso-Butoxy-2’-methylacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of an iso-butoxy group and a methyl group attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-iso-Butoxy-2’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of iso-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of 4’-iso-Butoxy-2’-methylacetophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4’-iso-Butoxy-2’-methylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-iso-Butoxy-2’-methylacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate its detailed mechanism of action .

Properties

IUPAC Name

1-[2-methyl-4-(2-methylpropoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-12-5-6-13(11(4)14)10(3)7-12/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQNGAKCVODOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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